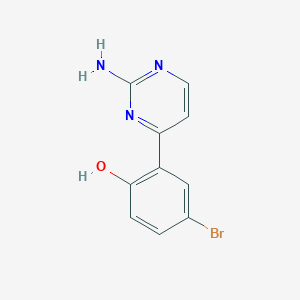

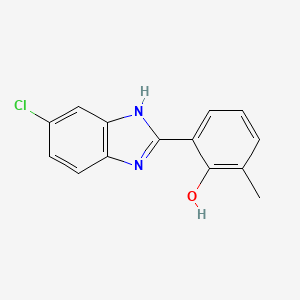

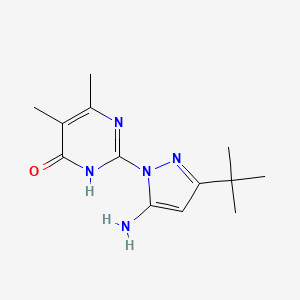

![molecular formula C15H14F3N3O3 B1384531 2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate CAS No. 1311318-11-2](/img/structure/B1384531.png)

2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate

Vue d'ensemble

Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically .

Molecular Structure Analysis

The molecular structure of a similar compound, 2,2,2-Trifluoroethylamine, has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For instance, 2,2,2-Trifluoroethylamine has a molecular weight of 99.06 g/mol .Applications De Recherche Scientifique

Structure-Activity Relationship Studies

- Gene Expression Inhibition: Studies on pyrimidine derivatives like 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide] have provided insights into the inhibition of gene expression mediated by transcription factors such as NF-kappaB and AP-1. Substitutions on the pyrimidine ring showed significant impacts on cell-based activity, highlighting the importance of specific functional groups for bioactivity (Palanki et al., 2000).

Synthesis and Characterization of Derivatives

- Antimicrobial Activity: Novel derivatives like (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates have been synthesized and characterized, exhibiting potent antimicrobial activity against strains of Mycobacterium tuberculosis (Venugopala et al., 2016).

- Antibacterial Activity: Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents (Bheemanapalli et al., 2008).

- Bioorganic Applications: Research on N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide hybrids has showcased their potential in bioorganic chemistry due to their antibacterial and anti-inflammatory activities (Chavan et al., 2018).

Enzyme Inhibition Studies

- Phytoene Desaturase Inhibition: O-(2-phenoxy)ethyl-N-aralkylcarbamates exhibit significant inhibition of phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. Studies highlight the importance of structural elements like the oxygen atom of the phenoxy group and a carbamate structure for potent enzyme inhibition (Ohki et al., 2003).

Metabolic Pathways and Bioactivation Studies

- Hemoglobin Adduct Formation: Investigations into the bioactivation of compounds by cytochrome P450 enzymes, leading to the formation of reactive electrophiles and subsequent reactions with macromolecules such as hemoglobin, provide insights into the metabolic pathways and potential toxicity of these compounds (Cai et al., 1995).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3/c1-2-10-7-12(22)21-13(19-10)9-4-3-5-11(6-9)20-14(23)24-8-15(16,17)18/h3-7H,2,8H2,1H3,(H,20,23)(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEIGMXVGXDRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)C2=CC(=CC=C2)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

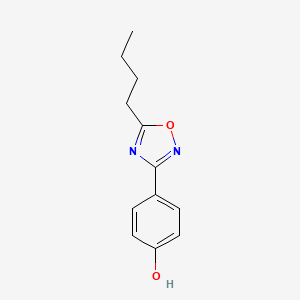

![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)

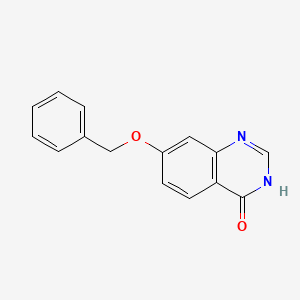

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)

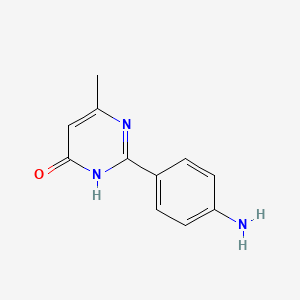

![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)

![2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384467.png)